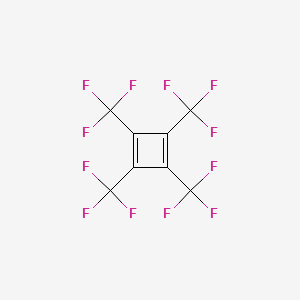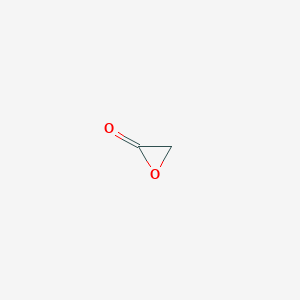
Cadmium--samarium (2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium–samarium (2/1) is an intermetallic compound formed by the combination of cadmium and samarium in a 2:1 ratio This compound is part of the broader category of rare earth intermetallics, which are known for their unique chemical and physical properties Cadmium is a heavy metal with significant industrial applications, while samarium is a rare earth element known for its magnetic properties
Méthodes De Préparation
The synthesis of cadmium–samarium (2/1) typically involves high-temperature methods due to the refractory nature of the elements involved. One common method is the direct combination of cadmium and samarium metals in a controlled atmosphere to prevent oxidation. The reaction is carried out in a vacuum or an inert gas environment at temperatures ranging from 600°C to 800°C. The resulting alloy is then cooled slowly to form the desired intermetallic compound.
Industrial production methods may involve more sophisticated techniques such as arc melting or induction melting, where the metals are melted together using an electric arc or induction heating. These methods ensure a homogeneous mixture and high purity of the final product.
Analyse Des Réactions Chimiques
Cadmium–samarium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can react with oxygen to form oxides of cadmium and samarium. For example, at elevated temperatures, cadmium can form cadmium oxide (CdO), while samarium can form samarium oxide (Sm2O3).
Reduction: The compound can be reduced using strong reducing agents such as hydrogen gas or lithium aluminum hydride.
Substitution: Cadmium–samarium (2/1) can undergo substitution reactions with halogens to form halides. For instance, it can react with chlorine gas to form cadmium chloride (CdCl2) and samarium chloride (SmCl3).
Common reagents used in these reactions include oxygen, hydrogen, chlorine, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Cadmium–samarium (2/1) has several scientific research applications due to its unique properties:
Materials Science: The compound is studied for its potential use in high-temperature materials and coatings due to its thermal stability and resistance to oxidation.
Catalysis: It is explored as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Magnetic Materials: Samarium’s magnetic properties make the compound of interest in the development of advanced magnetic materials and devices.
Biomedical Research: The compound’s potential toxicity and interaction with biological systems are studied to understand its effects and develop safety guidelines for its use.
Mécanisme D'action
The mechanism by which cadmium–samarium (2/1) exerts its effects is primarily through its interaction with other chemical species. Cadmium can disrupt cellular processes by interfering with calcium signaling and inducing oxidative stress. Samarium, on the other hand, can influence magnetic properties and electron transfer processes. The combination of these effects results in unique chemical and physical behaviors that are exploited in various applications.
Comparaison Avec Des Composés Similaires
Cadmium–samarium (2/1) can be compared with other intermetallic compounds involving cadmium and rare earth elements, such as cadmium–lanthanum (2/1) and cadmium–neodymium (2/1). These compounds share similar preparation methods and chemical behaviors but differ in their specific properties due to the unique characteristics of the rare earth elements involved. For example, cadmium–lanthanum (2/1) may exhibit different magnetic properties compared to cadmium–samarium (2/1) due to the differences in the electronic configurations of lanthanum and samarium.
Propriétés
Numéro CAS |
52296-67-0 |
|---|---|
Formule moléculaire |
Cd2Sm |
Poids moléculaire |
375.2 g/mol |
Nom IUPAC |
cadmium;samarium |
InChI |
InChI=1S/2Cd.Sm |
Clé InChI |
OTLDSRAIYYORJT-UHFFFAOYSA-N |
SMILES canonique |
[Cd].[Cd].[Sm] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14653144.png)

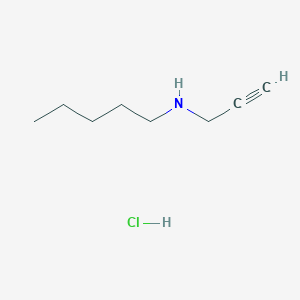


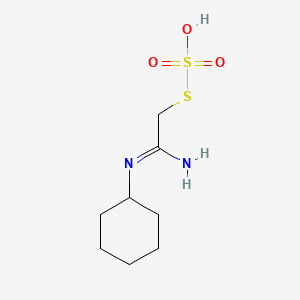
![2-[([1,1'-Biphenyl]-4-yl)methylidene]-N-phenylhydrazine-1-carboximidic acid](/img/structure/B14653185.png)
![Dibenzo[c,g]chrysene](/img/structure/B14653188.png)
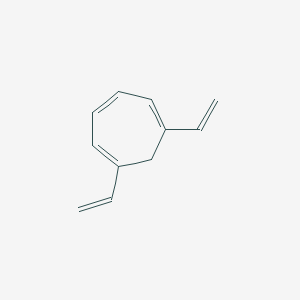
![N-[3-(2-Hydroxyethanesulfonyl)-4-methoxyphenyl]-3-oxobutanamide](/img/structure/B14653198.png)
![2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14653201.png)
